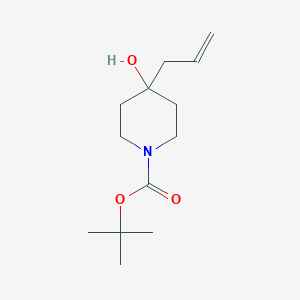

叔丁基-4-烯丙基-4-羟基哌啶-1-羧酸酯

概述

描述

Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate is a compound that is structurally related to various piperidine derivatives synthesized for different applications, including as intermediates in the synthesis of biologically active compounds and chiral auxiliaries for asymmetric synthesis .

Synthesis Analysis

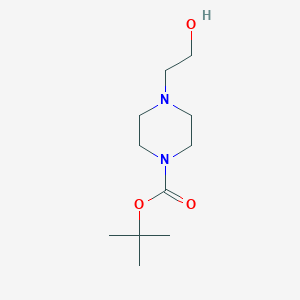

The synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can be reduced using L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield . Additionally, the Mitsunobu reaction followed by alkaline hydrolysis can afford the corresponding trans isomers . Other related compounds, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, have been synthesized from readily available reagents through a series of steps including SN2 substitution, reduction, oxidation, and acylation, with the total yield reaching up to 80.2% .

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been characterized using various techniques such as X-ray diffraction (XRD), NMR spectroscopy, and density functional theory (DFT) calculations . For example, the crystal and molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and compared with the optimized structure obtained from DFT calculations . Similarly, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed a chair conformation with an axial orientation of the isobutyl side chain .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, the Michael addition of cuprates to certain piperidine derivatives can occur with high yields and diastereoselectivities . The effectiveness of these reactions can be influenced by the presence of chiral auxiliaries, which can lead to high enantiomeric ratios in the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the presence of bulky substituents can hinder the formation of intermolecular hydrogen bonds, as observed in the crystal structure of certain derivatives . The addition of substituents such as tert-butylpyridine to redox electrolytes in dye-sensitized solar cells can significantly affect the performance by shifting the TiO2 band edge and increasing the electron lifetime .

科学研究应用

合成和化学反应

- 叔丁基-3-烯丙基-4-氧代哌啶-1-羧酸酯及其衍生物已用于立体选择性合成中,生成定量的顺式异构体,这在化学合成中很重要 (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015)。

- 该化合物已用于合成反式-4-三唑基取代-3-羟基哌啶,这是制备取代哌啶的支架 (Harmsen, Sydnes, Törnroos, & Haug, 2011)。

- 它还参与了选择性需氧氧化反应,催化烯丙基和苄基醇的氧化 (Shen, Kartika, Tan, Webster, & Narasaka, 2012)。

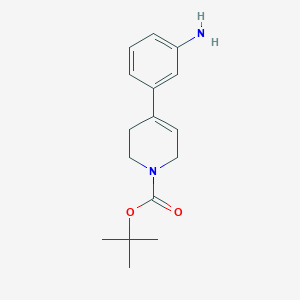

药物化学中的中间体

- 叔丁基-4-甲基-3-氧代哌啶-1-羧酸酯是一种密切相关的化合物,是合成新型蛋白酪氨酸激酶抑制剂的重要中间体 (Xin-zhi, 2011)。

- 该化合物已用于合成螺环吲哚内酯,这是药物化学中重要的化学结构 (Hodges, Wang, & Riley, 2004)。

在聚合物和材料科学中的应用

- 研究探索了它在合成新型可聚合抗氧化剂中的用途,展示了其在稳定材料免受热氧化的潜力 (Pan, Liu, & Lau, 1998)。

催化和化学转化

- 该化合物已成为双铑卡巴酰内酰胺催化的烯丙基氧化的研究的一部分,突出了其在生产重要化学中间体中的作用 (McLaughlin, Choi, Wang, Chiou, & Doyle, 2009)。

构象研究

- 相关哌啶衍生物的构象研究提供了对分子结构和相互作用的见解,这对于理解这些化合物的化学行为至关重要 (Cygler, Markowicz, Skolimowski, & Skowroński, 1980)。

属性

IUPAC Name |

tert-butyl 4-hydroxy-4-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-13(16)7-9-14(10-8-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHACQPKDGMQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate | |

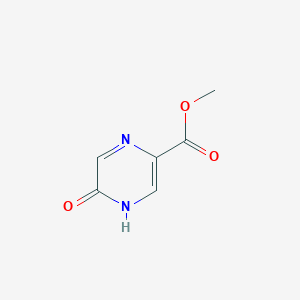

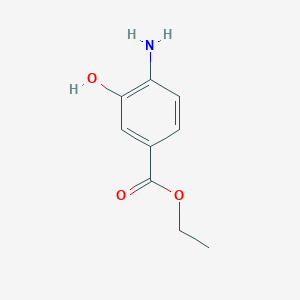

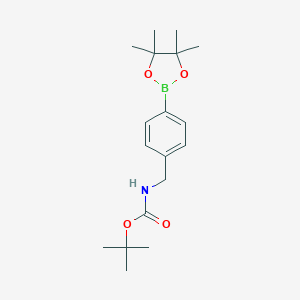

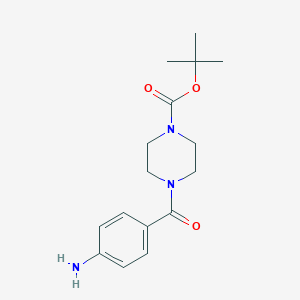

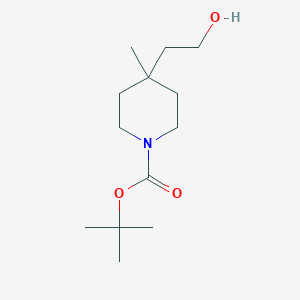

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)